8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione
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Overview
Description
8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which is fused with a dioxaspiro ring system and substituted with a chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization reactions to form the spirocyclic core. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH3). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-((5-(4-CHLOROPHENYL)-2-FURYL)METHYLENE)-6,10-DIOXASPIRO(4.5)DECANE-7,9-DIONE: This compound shares a similar spirocyclic core but differs in the substitution pattern on the phenyl ring.
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with a different substitution pattern and potential biological activities.
Uniqueness
The uniqueness of 8-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H19ClO5 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
8-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C22H19ClO5/c23-18-9-3-1-8-16(18)14-26-19-10-4-2-7-15(19)13-17-20(24)27-22(28-21(17)25)11-5-6-12-22/h1-4,7-10,13H,5-6,11-12,14H2 |
InChI Key |
KNNQSJBEQNPPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)O2 |
Origin of Product |
United States |
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